METHYL 3-[(2-FURYLCARBONYL)AMINO]-4-PIPERIDINOBENZOATE
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Overview
Description
Methyl 3-[(2-furylcarbonyl)amino]-4-piperidinobenzoate is a complex organic compound with a unique structure that includes a furan ring, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-furylcarbonyl)amino]-4-piperidinobenzoate typically involves multiple steps. One common method starts with the preparation of the furan ring, which is then coupled with a piperidine derivative. The final step involves esterification to form the benzoate ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-furylcarbonyl)amino]-4-piperidinobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the furan ring, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can affect the carbonyl group, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-[(2-furylcarbonyl)amino]-4-piperidinobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 3-[(2-furylcarbonyl)amino]-4-piperidinobenzoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved often include binding to the active site of an enzyme or receptor, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 3-[(2-furylcarbonyl)thio]methyl]-7-[2-(2-amino-4-thiazolyl)-2-(methoxyiminoacetamido)-3-cephem-4-carboxylic acid
Uniqueness
Methyl 3-[(2-furylcarbonyl)amino]-4-piperidinobenzoate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 3-(furan-2-carbonylamino)-4-piperidin-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-18(22)13-7-8-15(20-9-3-2-4-10-20)14(12-13)19-17(21)16-6-5-11-24-16/h5-8,11-12H,2-4,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZQXNVRFPZQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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